5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]
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Description
5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] is a useful research compound. Its molecular formula is C22H14ClF3N4O3 and its molecular weight is 474.82. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antituberculosis Activity : A series of derivatives including 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones were synthesized and evaluated for in vitro antituberculosis activity against Mycobacterium tuberculosis. These derivatives showed significant inhibitory activity, providing insights into their potential as antituberculosis agents (Karalı et al., 2007).
Molecular and Crystal Structure Analysis : The molecular and crystal structures of compounds including 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives were analyzed. This study provided detailed insights into the molecular interactions and structural features of these compounds (Kaynak et al., 2013).
Biological Activities
Anticancer Activity : New 5-nitroindole-2,3-dione derivatives, including thiosemicarbazones, were synthesized and their cytotoxicity evaluated. Certain compounds demonstrated marked effects on various human tumor cell lines, highlighting their potential in cancer treatment (Karalı, 2002).
Carbonic Anhydrase Inhibitors : Compounds including 1H-indole-2,3-dione 3-thiosemicarbazones with sulfamoylphenyl moiety were explored for their inhibitory effects on human carbonic anhydrases. These compounds showed significant inhibition, indicating potential for therapeutic applications (Eraslan-Elma et al., 2022).
Antiviral and Antimicrobial Studies
Antiviral Activity : The antiviral activities of hydrazonoindolinone derivatives, including those derived from 5-nitro-1H-indole-2,3-dione, were evaluated against various pathogenic viruses. Specific compounds showed inhibitory effects, suggesting their potential in antiviral therapies (Terzioğlu et al., 2005).
Antibacterial and Antifungal Agents : Spiroindolinones bearing benzothiazole moiety, synthesized from compounds including 5-chloro-1H-indole-2,3-dione, exhibited in vitro antibacterial activity against selected strains. This highlights their potential as antimicrobial agents (Akdemir & Ermut, 2013).
Properties
IUPAC Name |
5-chloro-3-[(4-nitrophenyl)diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N4O3/c23-15-4-9-19-18(11-15)20(28-27-16-5-7-17(8-6-16)30(32)33)21(31)29(19)12-13-2-1-3-14(10-13)22(24,25)26/h1-11,31H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEFIZWWVFKGMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.